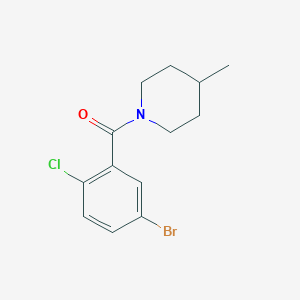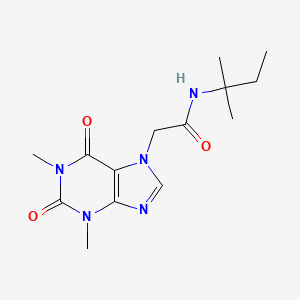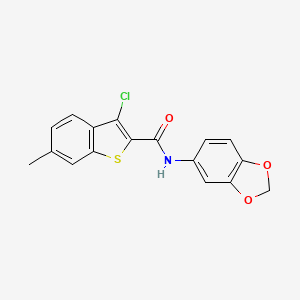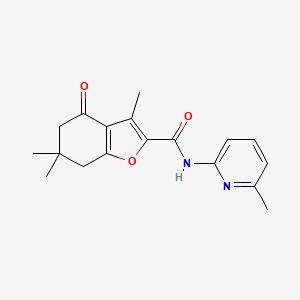
1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes, which could make it a potential drug candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine has various biochemical and physiological effects. It has been shown to have potential anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine in lab experiments is its potential applications in the field of medicinal chemistry. However, one of the limitations is that its mechanism of action is not fully understood, which could limit its potential applications.
Direcciones Futuras
There are various future directions for the research of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its potential applications in the field of cancer research. Additionally, further studies could be conducted to investigate its potential applications in the synthesis of other compounds with potential pharmaceutical applications.
Conclusion:
In conclusion, 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and it has shown potential as a drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine can be achieved using several methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. Another method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methylpiperidine in the presence of a phase transfer catalyst.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-chlorobenzoyl)-4-methylpiperidine has been used in various scientific research studies. It has been shown to have potential applications in the field of medicinal chemistry as a potential drug candidate for the treatment of various diseases. It has also been used in the synthesis of various other compounds that have potential applications in the field of pharmaceuticals.
Propiedades
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c1-9-4-6-16(7-5-9)13(17)11-8-10(14)2-3-12(11)15/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGXMDKEMERHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)(4-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-cyclohexylurea](/img/structure/B5705744.png)
![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)

![N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5705780.png)

![2,4-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5705786.png)


![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5705805.png)

![2-{[(2-hydroxyphenyl)imino]methyl}-6-methylphenol](/img/structure/B5705815.png)
